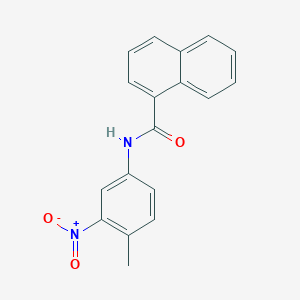
N-(4-methyl-3-nitrophenyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-nitrophenyl)naphthalene-1-carboxamide is a chemical compound with the molecular formula C18H14N2O3 and a molecular weight of 306.31536 g/mol . It is characterized by the presence of a nitro group, a methyl group, and a naphthamide structure, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-methyl-3-nitrophenyl)naphthalene-1-carboxamide typically involves the reaction of 3-nitro-4-methylaniline with 1-naphthoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
N-(4-methyl-3-nitrophenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Scientific Research Applications
N-(4-methyl-3-nitrophenyl)naphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-nitrophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
N-(4-methyl-3-nitrophenyl)naphthalene-1-carboxamide can be compared with similar compounds such as:
N-{3-chloro-4-methylphenyl}-1-naphthamide: This compound has a chloro group instead of a nitro group, which affects its chemical reactivity and biological activity.
N-{3-nitro-4-methylphenyl}-2-naphthamide: This compound has a different position of the naphthamide group, which can influence its properties and applications.
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3g/mol |
IUPAC Name |
N-(4-methyl-3-nitrophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c1-12-9-10-14(11-17(12)20(22)23)19-18(21)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,19,21) |
InChI Key |
RZTQSFTXAVNJOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















